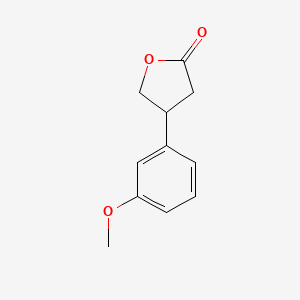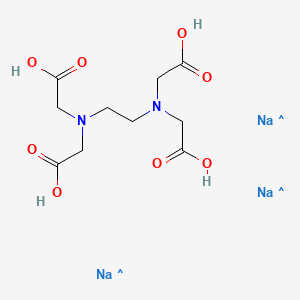![molecular formula C5H9ClN2O2 B8368454 2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B8368454.png)
2-[(2-chloroacetyl)-methylamino]acetamide
Übersicht
Beschreibung
Alpha-CHLOROACETYLSARCOSINAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a chloroacetyl group attached to the sarcosinamide moiety, which imparts distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chloroacetyl)-methylamino]acetamide typically involves the reaction of sarcosine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually maintained at a low temperature to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-CHLOROACETYLSARCOSINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-CHLOROACETYLSARCOSINAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-chloroacetyl)-methylamino]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can result in the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- Chloroacetylglycine
- Chloroacetylalanine
- Chloroacetylproline
Comparison: Compared to these similar compounds, 2-[(2-chloroacetyl)-methylamino]acetamide exhibits unique reactivity due to the presence of the sarcosinamide moiety. This structural feature enhances its potential for specific biological interactions and applications. Additionally, the compound’s distinct chemical properties make it a valuable tool in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C5H9ClN2O2 |
|---|---|
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
2-[(2-chloroacetyl)-methylamino]acetamide |
InChI |
InChI=1S/C5H9ClN2O2/c1-8(3-4(7)9)5(10)2-6/h2-3H2,1H3,(H2,7,9) |
InChI-Schlüssel |
UJPDOTQYWSVMJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)N)C(=O)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-5-[(5-nitropyridin-2-yl)oxy]aniline](/img/structure/B8368448.png)





